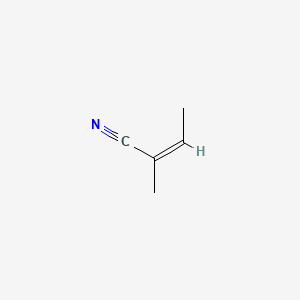

2-Butenenitrile, 2-methyl-, (2Z)-

Description

Contextualization within Unsaturated Nitriles: Structural Attributes and Isomeric Forms

Unsaturated nitriles are organic compounds that feature a carbon-carbon double or triple bond in addition to a cyano (-C≡N) functional group. The defining characteristic of these molecules is the electronic interaction between the π-system of the unsaturated bond and the electron-withdrawing nature of the nitrile group. (2Z)-2-Methyl-2-butenenitrile is an α,β-unsaturated nitrile, meaning the double bond is positioned adjacent to the nitrile group. This conjugation creates a polarized molecule with an electrophilic β-carbon, rendering it susceptible to nucleophilic attack through a process known as conjugate or Michael addition.

The reactivity of unsaturated nitriles like (2Z)-2-Methyl-2-butenenitrile is often compared to α,β-unsaturated carbonyl compounds, although they can be less reactive as Michael acceptors. The nitrile group itself is a versatile functional handle that can undergo hydrolysis to form carboxylic acids, be reduced to amines, or participate in various cycloaddition and multicomponent reactions.

The isomerization of 2-methyl-3-butenenitrile (B95465) can result in the formation of several isomeric byproducts, such as 3-pentenenitrile (B94367) and 2-pentenenitrile, alongside the desired 2-methyl-2-butenenitrile.

Table 1: Physicochemical Properties of (2Z)-2-Methyl-2-butenenitrile

| Property | Value |

| Molecular Formula | C5H7N nih.govncats.iochemicalbook.comchemsrc.comchemicalbook.com |

| Molecular Weight | 81.12 g/mol nih.govnih.gov |

| Boiling Point | 121-122 °C (at 772 Torr) chemicalbook.com |

| Density | 0.81968 g/cm³ chemicalbook.com |

| Flash Point | 27.6°C chemsrc.com |

This table provides a summary of key physicochemical properties of (2Z)-2-Methyl-2-butenenitrile.

Significance of Stereochemistry in Research on (2Z)- and (2E)-Isomers

The presence of a carbon-carbon double bond in 2-methyl-2-butenenitrile gives rise to geometric isomerism, resulting in two distinct stereoisomers: (2Z)-2-methyl-2-butenenitrile and (2E)-2-methyl-2-butenenitrile. The "(Z)" designation (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond are on the same side, while the "(E)" designation (from the German entgegen, meaning "opposite") signifies they are on opposite sides. In this case, the methyl group and the ethyl group are the substituents on the double bond.

The stereochemistry of these isomers plays a crucial role in their chemical reactivity and biological activity. For instance, research has shown that enzymatic reactions can be highly selective for one isomer over the other. A study on the regioselective biocatalytic hydrolysis of a mixture of (E,Z)-2-methyl-2-butenenitrile using Acidovorax facilis 72W nitrilase demonstrated that only the (E)-isomer was hydrolyzed to produce (E)-2-methyl-2-butenoic acid, with no detectable conversion of the (Z)-isomer. researchgate.net This high degree of stereoselectivity offers a powerful method for the separation of the two isomers and the synthesis of the pure (E)-acid. researchgate.net Similarly, the combined nitrile hydratase and amidase activities of several Comamonas testosteroni strains also showed high regioselectivity for the production of (E)-2-methyl-2-butenoic acid from the isomeric mixture. researchgate.net

Historical Development and Emerging Research Trajectories of the Compound

Historically, research involving 2-methyl-2-butenenitrile has been linked to the industrial production of adiponitrile (B1665535), a key precursor for nylon-6,6. The isomerization of unsaturated nitriles, particularly the conversion of the branched 2-methyl-3-butenenitrile to the linear 3-pentenenitrile, is a critical step in this process. Nickel-based catalysts, often in the form of nickel(0) complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have been extensively studied for these isomerization reactions. The choice of ligand and reaction conditions significantly influences the catalyst's performance and selectivity.

Mechanistic studies have revealed competing pathways for this isomerization. One pathway involves the activation of the C-C bond, specifically the cleavage of the C-CN bond, which is relevant in the DuPont adiponitrile process. An alternative mechanism proceeds through C-H bond activation. The use of cobalt complexes as catalysts has been shown to favor the formation of 2-methyl-2-butenenitrile, suggesting a predominant C-H activation pathway. Similarly, certain nickel-NHC catalysts can achieve near-quantitative conversion to a mixture of (E)- and (Z)-2-methyl-2-butenenitrile, also indicative of a C-H bond activation mechanism.

Emerging research is exploring the use of biocatalysis for the selective transformation of 2-methyl-2-butenenitrile isomers. As mentioned previously, the high regioselectivity of enzymes like nitrilases presents a green and efficient route for producing chiral compounds. researchgate.net Furthermore, a patented method describes the synthesis of 2-methyl-2-butenenitrile through the direct isomerization of a mixed alkene-nitrile solution containing 2-methyl-3-butenenitrile and 3-pentenenitrile by adding a calcium-containing inorganic base. google.com This approach aims to simplify the production process and reduce costs. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

20068-02-4 |

|---|---|

Molecular Formula |

C5H7N |

Molecular Weight |

81.12 g/mol |

IUPAC Name |

(Z)-2-methylbut-2-enenitrile |

InChI |

InChI=1S/C5H7N/c1-3-5(2)4-6/h3H,1-2H3/b5-3- |

InChI Key |

IHXNSHZBFXGOJM-HYXAFXHYSA-N |

SMILES |

CC=C(C)C#N |

Isomeric SMILES |

C/C=C(/C)\C#N |

Canonical SMILES |

CC=C(C)C#N |

density |

0.817 at 65.3 °F (NTP, 1992) |

flash_point |

less than 67 °F (NTP, 1992) |

Other CAS No. |

4403-61-6 20068-02-4 |

physical_description |

2-methyl-2-butenenitrile is a clear amber liquid. (NTP, 1992) |

Pictograms |

Flammable; Acute Toxic; Irritant |

solubility |

less than 1 mg/mL at 72° F (NTP, 1992) |

Synonyms |

2-methyl-2-butenenitrile |

vapor_pressure |

74.3 mm Hg at 75 °F ; 148.2 mm Hg at 111° F; 293.8 mm Hg at 149° F (NTP, 1992) |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 2z 2 Methyl 2 Butenenitrile

Catalytic Isomerization Strategies

The most prevalent and economically significant route to (2Z)-2-methyl-2-butenenitrile is through the catalytic isomerization of its precursor, 2-methyl-3-butenenitrile (B95465). This process involves the migration of the carbon-carbon double bond from the 3-position to the 2-position, with a critical need for stereochemical control to favor the desired (Z)-isomer. Various catalytic systems have been developed to achieve this transformation, spanning homogeneous, heterogeneous, and base-catalyzed approaches.

Homogeneous Transition Metal-Catalyzed Approaches (e.g., Nickel(0) and Phosphine (B1218219) Complexes)

Homogeneous catalysis, particularly utilizing nickel(0) complexes, has been a cornerstone in the industrial synthesis of related nitriles and offers precise control over the reaction environment. The isomerization of 2-methyl-3-butenenitrile can be effectively catalyzed by Ni(0) complexes stabilized by phosphine or N-heterocyclic carbene (NHC) ligands.

Research has shown that catalysts such as NiL₄, where L is a phosphite (B83602) ligand like tri-O-p-tolyl phosphite, are effective for this isomerization. wiley-vch.de The mechanism is understood to proceed through a C-H bond activation pathway. The choice of ligand is crucial; for instance, bulky aromatic substituents on NHC ligands have been demonstrated to facilitate the isomerization at room temperature with high conversion rates. wiley-vch.de The use of diphosphine ligands, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), with nickel has also been studied extensively. wiley-vch.deresearchgate.net These systems have shown high reactivity in the isomerization of 2-methyl-3-butenenitrile. wiley-vch.deresearchgate.net

Table 1: Performance of Various Homogeneous Nickel Catalysts in the Isomerization of 2-Methyl-3-butenenitrile

| Catalyst System | Ligand Type | Key Findings | Reference |

| Ni(0) with N-heterocyclic carbene (NHC) | Bulky aromatic substituted NHC | Rapid reaction at room temperature (15 min), total conversion to E- and Z-isomers of 2-methyl-2-butenenitrile. | wiley-vch.de |

| NiL₄ (L=tri-O-p-tolyl phosphite) | Phosphite | Effective for isomerization, but inhibited by the product and other pentenenitrile isomers. | wiley-vch.de |

| Ni(dppb) | Diphosphine | Identified as a highly reactive catalyst for the isomerization. | wiley-vch.deresearchgate.net |

| [Ni(COD)₂] and TRIPHOS | Phenylphosphine | Yields Z- and E-2-methyl-2-butenenitrile, with some linear pentenenitrile byproduct. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Heterogeneous Catalysis in Isomerization Processes

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging and costly. Heterogeneous catalysts provide a practical alternative, simplifying product purification and catalyst recycling. Solid acid and base catalysts are prominent in this category.

For alkene isomerization, solid base catalysts have shown significant promise. Materials such as magnesium oxide (MgO) and calcium oxide (CaO) have demonstrated high catalytic activity for butene isomerization, particularly when prepared under specific pretreatment conditions. wiley-vch.de Supported metal catalysts, where a catalytically active metal is dispersed on a solid support like alumina (B75360) or carbon, are also a focus of research. While specific examples for the direct isomerization of 2-methyl-3-butenenitrile to its (2Z)-isomer using heterogeneous catalysts are not extensively documented in publicly available literature, the principles of solid base and supported metal catalysis for alkene isomerization are well-established and represent a viable area for further investigation for this specific transformation.

Base-Catalyzed Isomerization (e.g., Calcium-Containing Inorganic Bases)

Base-catalyzed isomerization presents a cost-effective and environmentally benign alternative to transition metal-based systems. A patented method highlights the use of calcium-containing inorganic bases for the direct isomerization of a mixed stream of alkene nitriles, including 2-methyl-3-butenenitrile and 3-pentenenitrile (B94367), to produce 2-methyl-2-butenenitrile. sdsu.edu

Table 2: Calcium-Containing Inorganic Bases for Isomerization

| Catalyst | Claimed Conversion Rate | Claimed Selectivity | Key Advantage | Reference |

| Calcium Oxide | >95% | >95% | Low cost, recyclability, simplified process | sdsu.edu |

| Calcium Hydroxide | >95% | >95% | Low cost, recyclability, simplified process | sdsu.edu |

| Calcium Chloride | >95% | >95% | Low cost, recyclability, simplified process | sdsu.edu |

| Calcium Sulfate | >95% | >95% | Low cost, recyclability, simplified process | sdsu.edu |

This table is interactive. Click on the headers to sort the data.

Stereoselective Isomerization Mechanisms and Control

The control of stereoselectivity to favor the (2Z)-isomer is a critical aspect of these synthetic methodologies. The mechanism of isomerization catalyzed by nickel diphosphine complexes has been investigated using Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net These studies reveal two competing pathways: a C-CN activation pathway that leads to the linear product 3-pentenenitrile, and a C-H activation pathway that yields the branched product, 2-methyl-2-butenenitrile. researchgate.netresearchgate.net

The selectivity of the catalyst is influenced by the electronic properties and the "bite angle" of the phosphine ligands. researchgate.net By tuning these ligand properties, the catalyst can be directed towards the desired C-H activation pathway. The formation of the Z-isomer is a nuanced aspect of this process, often influenced by the specific catalyst-substrate interactions and the transition state geometries. Achieving high Z-selectivity remains a significant goal in the optimization of these catalytic systems.

Novel Synthetic Routes and Precursors

Beyond the isomerization of 2-methyl-3-butenenitrile, researchers are exploring novel synthetic pathways to construct the (2Z)-2-methyl-2-butenenitrile scaffold. These approaches often involve the creative use of different precursors and reaction types.

Multicomponent Reactions Incorporating Nitrile and Alkenyl Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of (2Z)-2-methyl-2-butenenitrile is not prominently reported, the principles of MCRs can be applied to construct α,β-unsaturated nitriles.

One potential conceptual pathway could involve a Knoevenagel condensation, a classic reaction for forming carbon-carbon double bonds. This could theoretically involve the reaction of a ketone (such as acetone) with a compound containing an activated methylene (B1212753) group adjacent to a nitrile (like cyanoacetic acid or its esters), followed by subsequent modification. However, controlling the stereochemistry to favor the Z-isomer in such a reaction would be a significant challenge. The development of a stereoselective MCR for (2Z)-2-methyl-2-butenenitrile remains an area ripe for innovation.

Derivatization from Related Butenenitriles (e.g., 2-Methyl-3-butenenitrile)

The synthesis of (2Z)-2-methyl-2-butenenitrile can be effectively achieved through the derivatization of structurally related butenenitriles, most notably via the isomerization of 2-methyl-3-butenenitrile (2M3BN). This process involves the migration of the carbon-carbon double bond from the C3-C4 position to the C2-C3 position. The stereoselectivity of this reaction is a critical aspect, with various catalytic systems developed to control the formation of the desired (Z)-isomer over the (E)-isomer.

The catalytic isomerization of 2M3BN is a key reaction, particularly in industrial contexts, and has been the subject of extensive research. researchgate.net Nickel-based catalysts have shown significant efficacy in promoting this transformation. For instance, catalyst systems comprising Ni(0) with N-heterocyclic carbene (NHC) ligands have been demonstrated to facilitate the isomerization of 2M3BN at room temperature, achieving complete conversion into a mixture of (E)- and (Z)-2-methyl-2-butenenitrile (2M2BN). researchgate.net The use of bulky aromatic substituents on the NHC nitrogen atoms is crucial for the reaction to proceed efficiently. researchgate.net

Another prominent nickel-based catalytic system involves (bis-diphenylphosphinoferrocene)nickel, often referred to as (dppf)Ni species. researchgate.net The addition of Lewis acids, such as triethylborane (B153662) (BEt3), can influence the reaction and allow for the isolation and characterization of intermediate Ni(II) allyl complexes. researchgate.net The isomerization of 2M3BN is a model reaction in the DuPont process for adiponitrile (B1665535) production, where the formation of 2M2BN can act as a catalyst inhibitor. researchgate.net

Beyond sophisticated organometallic catalysts, simpler and more cost-effective methods have been developed. A notable approach involves the use of calcium-containing inorganic bases to catalyze the isomerization. google.com This method can be applied directly to mixtures containing 2-methyl-3-butenenitrile and 3-pentenenitrile, eliminating the need for a prior purification step of 2M3BN. google.com This process boasts high conversion rates and selectivity for 2-methyl-2-butenenitrile, both reported to be greater than 95%. google.com The catalysts, such as calcium oxide or calcium hydroxide, are inexpensive, readily available, and can be recycled, offering significant advantages in terms of process efficiency and cost reduction. google.com

The table below summarizes and compares different catalytic systems employed for the isomerization of 2-methyl-3-butenenitrile.

Table 1: Catalytic Systems for the Isomerization of 2-Methyl-3-butenenitrile (2M3BN)

| Catalyst System | Co-catalyst/Ligand | Key Findings | Reference |

|---|---|---|---|

| Ni(0) | N-heterocyclic carbenes (NHCs) with bulky aromatic substituents | Complete conversion of 2M3BN to (E)- and (Z)-2M2BN at room temperature. researchgate.net | researchgate.net |

| (dppf)Ni | Lewis acids (e.g., BEt3) | Addition of Lewis acids allows for the characterization of Ni(II) allyl intermediates. researchgate.net | researchgate.net |

| Calcium-containing inorganic base (e.g., CaO, Ca(OH)2) | None | Can be used directly on mixed streams; conversion and selectivity >95%. google.com | google.com |

Kinetic studies of these isomerization reactions are crucial for understanding the reaction mechanisms and optimizing conditions. Techniques such as in situ FTIR-ATR spectroscopy have been used to monitor the reaction progress of the nickel-catalyzed isomerization of 2M3BN, providing insights into the reaction kinetics, which were found to be zero-order. tue.nl

Applications of 2z 2 Methyl 2 Butenenitrile in Advanced Organic Synthesis

Strategic Building Block for Complex Chemical Architectures

The molecular structure of (2Z)-2-methyl-2-butenenitrile offers potential as a starting material for the construction of more complex molecules. The presence of both a nitrile functional group and a double bond provides multiple reaction sites for synthetic chemists to exploit.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and isoxazoles, in particular, are present in numerous pharmacologically active agents. A primary method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. organic-chemistry.orgeco-vector.comnih.gov In principle, nitriles can serve as precursors to the required nitrile oxides through an oxidation step. This would suggest that a molecule like (2Z)-2-methyl-2-butenenitrile could potentially be converted into its corresponding nitrile oxide and then used to build an isoxazole core. However, specific examples detailing the use of (2Z)-2-methyl-2-butenenitrile in isoxazole synthesis are not prominently featured in available research, which more commonly describes cycloaddition reactions using other nitrile oxides and alkynes. organic-chemistry.orgnih.gov

The total synthesis of complex natural products like retinoids (a class of compounds related to Vitamin A) and carotenoids relies on the assembly of smaller, carefully chosen building blocks. semanticscholar.orgdrpress.org Common strategies for constructing the polyene chain characteristic of these molecules include the Wittig, Horner-Wadsworth-Emmons, and Stille reactions. semanticscholar.org These methods involve coupling various fragments to achieve the final complex structure. While (2Z)-2-methyl-2-butenenitrile possesses a five-carbon skeleton, its direct application as a key building block in the established total synthesis routes for retinoids and carotenoids is not explicitly documented. The synthesis of these molecules often starts from precursors like β-ionone. mdpi.com

Synthesis of Isotopically Labeled Compounds

Isotopically labeled compounds, where one or more atoms are replaced with a heavier isotope (e.g., Deuterium, Carbon-13, Nitrogen-15), are indispensable tools in research. scbt.com They are used to trace the metabolic fate of molecules in biological systems, elucidate reaction mechanisms, and serve as internal standards in quantitative mass spectrometry. silantes.comnih.gov The synthesis of such labeled molecules typically involves using an isotopically enriched starting material in a chemical or biological synthesis pathway. silantes.com For instance, labeled versions of complex molecules such as retinoids (e.g., 13-cis Retinoic Acid-d5) have been developed to study their biological pathways. scbt.com This allows researchers to track the molecule and its metabolites with high precision. biorxiv.org

Intermediate in Agrochemical and Pharmaceutical Precursor Synthesis

(2Z)-2-Methyl-2-butenenitrile plays a significant role as a separable intermediate in biocatalytic processes aimed at producing valuable chemical precursors. Research has demonstrated that nitrilase enzymes, specifically from the bacterium Acidovorax facilis 72W, can regioselectively hydrolyze a mixture of (E,Z)-2-methyl-2-butenenitrile. researchgate.net This enzyme exclusively converts the (E)-isomer into (E)-2-methyl-2-butenoic acid, while leaving the (Z)-isomer, (2Z)-2-methyl-2-butenenitrile, completely unreacted. google.comresearchgate.net

This enzymatic resolution is highly efficient and provides a practical method for separating the two isomers, which is otherwise difficult due to their similar physical properties. google.com The unreacted (2Z)-2-methyl-2-butenenitrile can be easily recovered from the reaction mixture. researchgate.net The product of this reaction, (E)-2-methyl-2-butenoic acid, and other similar carboxylic acids are valuable precursors for pharmaceuticals and other specialty chemicals. researchgate.net This biocatalytic pathway highlights the utility of (2Z)-2-methyl-2-butenenitrile as a key intermediate in processes that leverage enzymatic specificity to create high-purity chemical building blocks.

| Enzyme Source | Substrate | Product | Fate of (2Z)-isomer | Significance |

|---|---|---|---|---|

| Acidovorax facilis 72W Nitrilase | (E,Z)-2-Methyl-2-butenenitrile | (E)-2-Methyl-2-butenoic acid (ammonium salt) | Remains unreacted | Allows for facile separation of the (Z)-nitrile from the (E)-acid, providing both compounds in high purity. google.comresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for determining the precise molecular structure and confirming the (Z)-stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular framework. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms. In the ¹H NMR spectrum of (2Z)-2-methyl-2-butenenitrile, the chemical shifts and spin-spin coupling patterns of the protons on the methyl groups and the vinyl proton are characteristic. The spatial proximity of the methyl group at position 2 and the methyl group at position 3 in the (Z)-isomer can be confirmed through Nuclear Overhauser Effect (NOE) experiments.

Table 1: Predicted ¹H NMR Spectral Data for (2Z)-2-methyl-2-butenenitrile

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C2-CH₃ | 1.8 - 2.0 | Singlet | 3H |

| C3-H | 5.3 - 5.6 | Quartet | 1H |

| C4-CH₃ | 1.9 - 2.1 | Doublet | 3H |

Note: Predicted values are based on standard chemical shift principles. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₅H₇N. epa.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways would include the loss of a methyl group (CH₃) or a hydrogen cyanide molecule (HCN).

Table 2: Expected Key Fragments in the Mass Spectrum of 2-methyl-2-butenenitrile

| m/z Value | Identity | Description |

| 81 | [C₅H₇N]⁺ | Molecular Ion (M⁺) |

| 66 | [C₄H₄N]⁺ | Loss of a methyl radical ([M-15]⁺) |

| 54 | [C₄H₆]⁺ | Loss of hydrogen cyanide ([M-27]⁺) |

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating (2Z)-2-methyl-2-butenenitrile from its (E)-isomer and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis and purification of (2Z)-2-methyl-2-butenenitrile. A reverse-phase (RP) HPLC method has been developed for its analysis under simple conditions. sielc.comsielc.com This method allows for the effective separation of isomers and can be scaled for preparative isolation of impurities. sielc.com For applications requiring detection by mass spectrometry (LC-MS), the phosphoric acid in the mobile phase is typically replaced with a more volatile acid like formic acid. sielc.com

Table 3: HPLC Method for (2Z)-2-methyl-2-butenenitrile Analysis sielc.comsielc.com

| Parameter | Specification |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Application | Isomer separation, purity assessment, preparative separation |

Gas Chromatography (GC) is highly suitable for the analysis of volatile compounds like 2-methyl-2-butenenitrile. tcichemicals.com It is widely used to assess the purity of commercial products and to monitor the progress of synthesis reactions, such as the isomerization of 2-methyl-3-butenenitrile (B95465). fishersci.cagoogle.com Given that synthetic routes can produce a mixture of isomers, including 2-methyl-3-butenenitrile and 3-pentenenitrile (B94367), GC is critical for separating these closely boiling compounds and determining the yield and selectivity of the reaction. google.com When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a "molecular fingerprint" based on the vibrational modes of the chemical bonds within the molecule.

FTIR Spectroscopy detects the characteristic absorption frequencies of functional groups. For (2Z)-2-methyl-2-butenenitrile, the spectrum is dominated by a sharp, strong absorption band corresponding to the C≡N (nitrile) stretch and a band for the C=C (alkene) stretch. The C-H stretching and bending vibrations of the methyl groups also produce distinct signals.

Raman Spectroscopy is complementary to FTIR and is particularly sensitive to symmetric, non-polar bonds. nih.gov Therefore, the C=C and C≡N stretching vibrations are typically strong in the Raman spectrum. Analysis of the vibrational spectra can provide insights into the molecule's conformational properties.

Table 4: Characteristic Vibrational Frequencies for (2Z)-2-methyl-2-butenenitrile

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N Stretch | FTIR / Raman | 2215 - 2240 |

| Alkene | C=C Stretch | FTIR / Raman | 1640 - 1680 |

| Alkyl C-H | C-H Stretch | FTIR | 2850 - 3000 |

| Alkyl C-H | C-H Bend | FTIR | 1375 - 1465 |

Note: These are general ranges; the precise position of the peaks provides the unique fingerprint for the compound.

Theoretical and Computational Chemistry Studies of 2z 2 Methyl 2 Butenenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2)

Quantum chemical calculations have become indispensable for understanding the fundamental aspects of molecular structure and behavior. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model the electronic structure of (2Z)-2-methyl-2-butenenitrile with high accuracy. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting geometries and energies. These calculations form the basis for understanding the molecule's geometry, spectroscopic signatures, and reaction pathways.

One of the primary applications of quantum chemical calculations is the prediction of a molecule's three-dimensional structure. For (2Z)-2-methyl-2-butenenitrile, DFT calculations are used to perform geometry optimization, a process that finds the arrangement of atoms corresponding to the lowest energy, and thus the most stable conformation.

This process yields precise predictions of bond lengths, bond angles, and dihedral angles. The "(2Z)-" configuration denotes that the higher priority groups on each carbon of the C=C double bond—the ethyl group and the methyl group attached to the nitrile-bearing carbon—are on the same side of the double bond. Computational analysis confirms this stereochemistry and provides detailed geometric parameters.

Table 1: Predicted Geometrical Parameters for (2Z)-2-Methyl-2-butenenitrile from DFT Calculations

| Parameter | Atom Connection | Typical Predicted Value (Å or °) |

| Bond Lengths | ||

| C≡N | ~1.16 Å | |

| C-C≡N | ~1.44 Å | |

| C=C | ~1.35 Å | |

| C(sp²)-CH₃ | ~1.51 Å | |

| C(sp²)-CH₂CH₃ | ~1.52 Å | |

| Bond Angles | ||

| C-C≡N | ~178-180° | |

| C=C-CN | ~121° | |

| C=C-CH₃ | ~123° | |

| Dihedral Angle | C(ethyl)-C=C-C(methyl) | ~0° |

Note: The values in this table are representative and based on typical results from DFT (e.g., B3LYP level) calculations for similar α,β-unsaturated nitriles. Actual values may vary slightly depending on the specific basis set and functional used.

Following geometry optimization, vibrational frequency analysis is typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in an infrared (IR) spectrum. researchgate.net This allows for a direct comparison between theoretical and experimental spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net

To improve the accuracy of predicted frequencies, which are often systematically overestimated due to the harmonic approximation, a scaling factor is commonly applied. researchgate.net A key diagnostic feature for (2Z)-2-methyl-2-butenenitrile is the strong stretching vibration of the nitrile (C≡N) group, which is predicted and observed in a distinct region of the IR spectrum. Analysis of the potential energy distribution (PED) from these calculations allows each vibrational mode to be assigned to specific contributions from stretching, bending, or torsional motions within the molecule. researchgate.net

Table 2: Key Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹, Scaled) | Description |

| Nitrile Stretch | C≡N | 2220-2240 | Strong, sharp absorption characteristic of the nitrile group. |

| Alkene Stretch | C=C | 1640-1660 | Medium intensity absorption from the carbon-carbon double bond. |

| C-H Stretch (sp³) | -CH₃ | 2850-3000 | Stretching vibrations of the methyl groups. |

| C-H Stretch (sp²) | =C-H | 3010-3100 | Stretching vibration of the hydrogen on the double bond. |

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire potential energy surface of a chemical transformation. This involves locating and characterizing the transition state structures—the high-energy intermediates that connect reactants to products. For (2Z)-2-methyl-2-butenenitrile, this approach has been applied to understand its formation and reactivity.

One important reaction is the isomerization of 2-methyl-3-butenenitrile (B95465). Computational studies have shown that this reaction, when catalyzed by certain cobalt or nickel complexes, can proceed through a C-H bond activation mechanism to selectively form the conjugated (E)- and (Z)-2-methyl-2-butenenitrile products. By calculating the energies of reactants, transition states, and products, the activation energy barriers can be determined, providing insight into reaction rates and selectivity.

Furthermore, computational methods can help explain the observed regioselectivity in enzymatic reactions. For instance, the nitrilase from Acidovorax facilis 72W hydrolyzes the (E)-isomer of 2-methyl-2-butenenitrile but shows no detectable activity towards the (2Z)-isomer. researchgate.net Theoretical modeling of the enzyme's active site could elucidate the steric and electronic interactions that prevent the (2Z)-isomer from binding in a productive orientation for hydrolysis.

The electronic structure of (2Z)-2-methyl-2-butenenitrile dictates its chemical reactivity. Quantum chemical calculations provide a wealth of information about electron distribution through various reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface. For an α,β-unsaturated nitrile, the ESP map would show a region of negative potential (red) around the nitrogen atom, indicating its Lewis basicity and propensity to engage in hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms.

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, quantifying the electron distribution. In (2Z)-2-methyl-2-butenenitrile, the nitrogen atom carries a significant negative charge, while the nitrile carbon is electrophilic.

Table 3: Key Electronic Descriptors and Their Chemical Implications

| Descriptor | Information Provided | Implication for (2Z)-2-Methyl-2-butenenitrile |

| HOMO Energy | Electron-donating ability | The π-system of the C=C bond contributes significantly; dictates reactivity with electrophiles. |

| LUMO Energy | Electron-accepting ability | The π* system, with significant contribution from the C≡N group, indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Kinetic stability, electronic excitability | A larger gap implies higher stability and resistance to electronic excitation. |

| ESP Map | Site of electrophilic/nucleophilic attack | Confirms the nucleophilic character of the nitrogen atom and electrophilic sites on carbon atoms. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and intermolecular interactions. mdpi.commdpi.com

Although specific MD studies focused solely on (2Z)-2-methyl-2-butenenitrile are not widely published, the methodology is highly applicable. Potential areas of investigation include:

Solvation and Diffusion: Simulating the molecule in a solvent box (e.g., water or an organic solvent) to study how solvent molecules arrange around it and to calculate properties like the diffusion coefficient.

Conformational Dynamics: While the C=C double bond is rigid, MD simulations can explore the rotational freedom of the methyl and ethyl groups and any subtle flexing of the molecular backbone.

Intermolecular Interactions: In simulations with multiple nitrile molecules, MD can be used to study aggregation behavior and calculate properties like the radial distribution function, which describes the probability of finding a molecule at a certain distance from another. This is particularly relevant for understanding the properties of the bulk liquid.

Interaction with Surfaces: MD simulations could model the interaction of (2Z)-2-methyl-2-butenenitrile with a catalyst surface, providing a dynamic picture of the adsorption process that precedes a catalytic reaction.

Analyses of MD trajectories, such as calculating root-mean-square fluctuation (RMSF) for each atom, can reveal the most flexible parts of the molecule, complementing the static picture provided by quantum mechanics. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The efficient and selective synthesis of the (Z)-isomer of 2-methyl-2-butenenitrile remains a significant challenge, driving research towards more advanced catalytic systems. Future efforts will likely concentrate on the design of novel catalysts that can provide high stereoselectivity for the (Z)-configuration, moving beyond traditional methods.

Key research avenues include:

Advanced Catalysis: Exploration of nickel(0) complexes with specifically designed phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is an active area. The goal is to fine-tune the electronic and steric properties of the catalyst to favor the formation of the desired (Z)-isomer during the isomerization of precursors like 2-methyl-3-butenenitrile (B95465). google.com

Alternative Catalytic Systems: Base-catalyzed isomerization presents a more cost-effective and readily available alternative to metal-based catalysts, and further investigation into optimizing these systems is warranted. google.com

Stereoselective Synthesis: While stereoselective synthesis of complex molecules is a well-established field, applying these principles to achieve high (Z)-selectivity for this specific nitrile is a developing area. rsc.orgrsc.org Innovations in organocatalysis and transition-metal catalysis are expected to yield new pathways to this and related unsaturated compounds.

Deeper Mechanistic Understanding of Complex Chemical and Biocatalytic Transformations

A profound mechanistic understanding is essential to unlock the full synthetic potential of (2Z)-2-methyl-2-butenenitrile. This involves studying both its chemical reactivity and its interaction with biological catalysts.

Chemical Transformations: The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids or reduced to amines. As an α,β-unsaturated system, it can act as a Michael acceptor. Future research will focus on elucidating the kinetics and thermodynamics of these transformations to control reaction outcomes and discover new synthetic applications.

Biocatalytic Transformations: The field of biocatalysis offers environmentally benign and highly selective alternatives to traditional chemical methods. acs.org Nitrile-metabolizing enzymes, such as nitrilases, nitrile hydratases, and amidases, are of particular interest. researchgate.netnih.gov A notable study demonstrated that the nitrilase from Acidovorax facilis 72W could regioselectively hydrolyze the (E)-isomer from an (E,Z)-mixture of 2-methyl-2-butenenitrile, leaving the (Z)-isomer unreacted. researchgate.net This provides a powerful method for isomer separation.

Future research in this area will likely involve:

Enzyme Discovery and Engineering: Screening for new enzymes with activity towards (2Z)-2-methyl-2-butenenitrile and engineering existing enzymes to enhance their activity and selectivity. nih.govnih.gov

Mechanistic Enzymology: Studying the enzyme-substrate interactions to understand the basis for stereoselectivity, which can guide protein engineering efforts. researchgate.net

Process Optimization: Developing practical, large-scale biotransformation processes for the production of valuable chiral compounds derived from (2Z)-2-methyl-2-butenenitrile. nih.gov

Exploration of New Applications in Materials Science and Medicinal Chemistry

The unique combination of a nitrile group and a stereodefined double bond makes (2Z)-2-methyl-2-butenenitrile an attractive building block for new functional materials and bioactive compounds.

Materials Science: The ability of nitriles to undergo polymerization could be exploited to create novel polymers. nih.gov Incorporating (2Z)-2-methyl-2-butenenitrile as a monomer could lead to polymers with tailored properties. Its influence on the thermal, mechanical, and optical characteristics of materials is a promising area for future investigation. Aromatic nitriles, a related class of compounds, are already recognized as important components in materials science, suggesting potential for their unsaturated aliphatic counterparts. nih.gov

Medicinal Chemistry: The nitrile group is a recognized pharmacophore present in many pharmaceuticals. The rigid stereochemistry of (2Z)-2-methyl-2-butenenitrile can be used to control the three-dimensional shape of potential drug candidates, which is crucial for their interaction with biological targets. Future research could explore the use of this compound as a scaffold or intermediate in the synthesis of new therapeutic agents. For instance, various nitrile-containing heterocyclic compounds are being investigated as ligands for targets like the serotonin (B10506) 5-HT6 receptor, which is implicated in cognitive disorders such as Alzheimer's disease. mdpi.com

Integrated Experimental and Computational Approaches for Comprehensive Understanding

Combining experimental research with computational modeling offers a synergistic approach to accelerate the study of (2Z)-2-methyl-2-butenenitrile. Theoretical calculations can provide deep insights that are challenging to obtain through experiments alone.

Future integrated studies are expected to:

Predict Reactivity and Selectivity: Employing Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, predict the stability of isomers, and understand the factors controlling stereoselectivity in synthetic reactions.

Elucidate Reaction Mechanisms: Computationally modeling the transition states and intermediates of both chemical and enzymatic reactions to provide a detailed picture of the reaction mechanism. This can help explain observed selectivities, such as the preference of certain enzymes for the (E)-isomer. researchgate.net

Guide Material and Drug Design: Using molecular modeling to predict the properties of polymers derived from (2Z)-2-methyl-2-butenenitrile and to simulate its binding to protein targets, thereby guiding the design of new materials and potential drug candidates.

Analyze Spectroscopic Data: Assisting in the interpretation of experimental data from techniques like NMR and IR spectroscopy by calculating theoretical spectra for different isomers and conformers.

This integrated strategy will be pivotal in building a holistic understanding of the fundamental properties and potential applications of this versatile chemical compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.